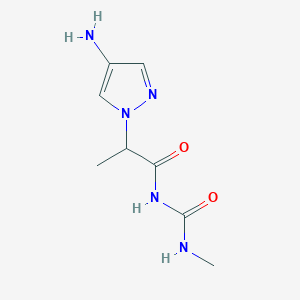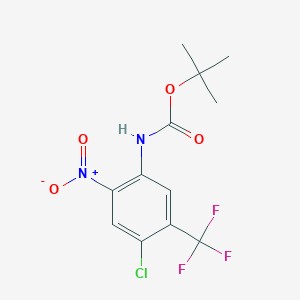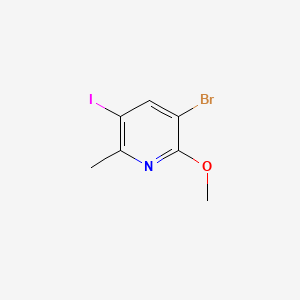![molecular formula C10H15N4NaO4 B15302591 sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of the Sodium Salt: The final step involves the neutralization of the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the triazole ring or the tert-butoxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the removal of the tert-butoxycarbonyl group.
Aplicaciones Científicas De Investigación
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butoxycarbonyl group can be removed under specific conditions to reveal an active amine group .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-[(tert-butoxycarbonyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
- Sodium 2-[(tert-butoxycarbonyl)(methyl)amino]-2-(1-methyl-1H-imidazol-5-yl)acetate
Uniqueness
Sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The tert-butoxycarbonyl group provides protection during synthesis, allowing for selective reactions and modifications .
Propiedades
Fórmula molecular |
C10H15N4NaO4 |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
sodium;2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetate |
InChI |
InChI=1S/C10H16N4O4.Na/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16;/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14);/q;+1/p-1 |
Clave InChI |
WKRNJEHFXSXDGU-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


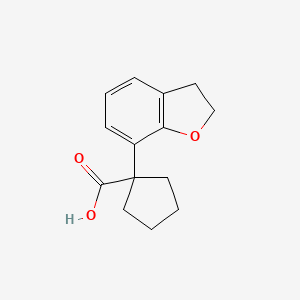
![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
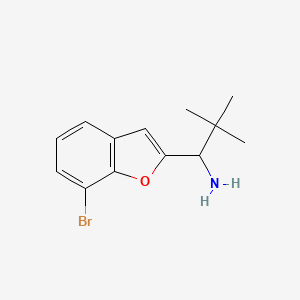
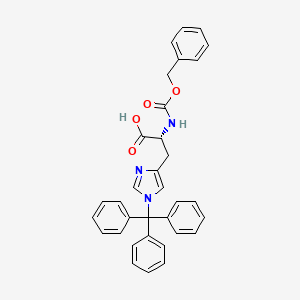
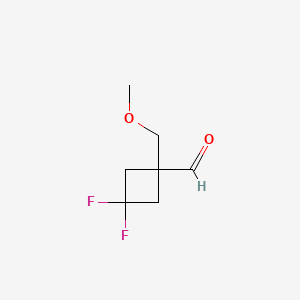

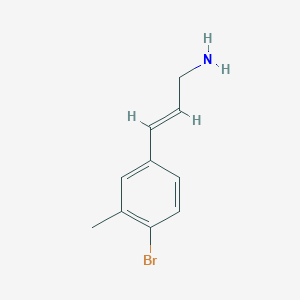
![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)
